![molecular formula C11H17N3O B2867096 [1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine CAS No. 1239730-20-1](/img/structure/B2867096.png)

[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

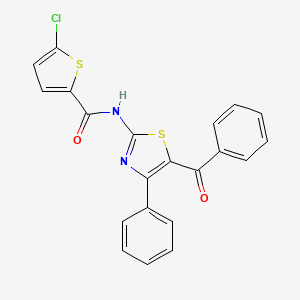

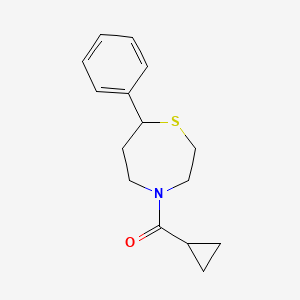

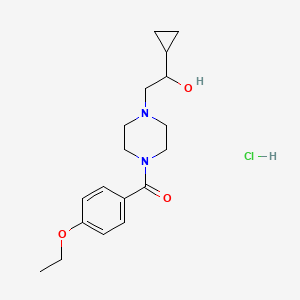

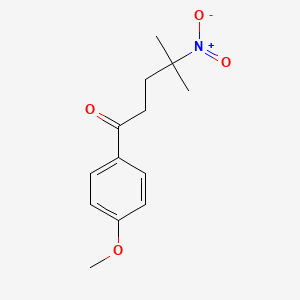

“[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a compound that contains a cyclopropyl group attached to an oxadiazole ring, which is further attached to a cyclohexyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a cyclopropyl group and a cyclohexyl group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The InChI code is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Scientific Research Applications

Synthetic Procedures and Pharmacological Activities

1,2,4-oxadiazoles, which share a structural motif with the specified compound, have been studied for their synthesis methods and wide range of pharmacological activities. The synthesis involves converting cyanide to hydroxylamine, followed by a 1,3-dipolar cycloaddition reaction to form the oxadiazole ring, acting as a bioisostere for carboxylic acid and carboxamide groups. This versatility highlights the compound's potential for medicinal applications (Aggarwal, Goyal, & Kaur, 2020).

Chemical Synthesis Techniques

The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation of amidines and methylarenes showcases an efficient protocol for preparing 1,2,4-oxadiazoles from readily available materials. This method emphasizes the compound's utility in chemical synthesis, offering advantages in atom- and step-economy, functional group tolerance, and operational simplicity (Guo et al., 2015).

Novel Synthetic Routes

A unique synthesis approach involves the [4+1] cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles, demonstrating an innovative method to construct deuterated nitrogen-heterocyclic compounds. This method's simplicity, wide substrate scope, and valuable product generation underscore the importance of these compounds in chemical research and potential pharmaceutical applications (Wang et al., 2021).

Antimicrobial and Cytotoxic Activities

Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which could be structurally related to the query compound, has shown significant antimicrobial and cytotoxic activities. This indicates the potential of such compounds in developing new therapeutic agents (Noolvi et al., 2014).

Safety and Hazards

Future Directions

Oxadiazoles, including “[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles .

properties

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8/h8H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZTWSFKJRGXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)

![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)

![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)

![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)